molecular formula C10H14N4 B165505 N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine CAS No. 139703-59-6

N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine

Cat. No.: B165505
CAS No.: 139703-59-6
M. Wt: 190.25 g/mol
InChI Key: MCGWCQIHIDJMAG-UHFFFAOYSA-N
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Description

N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with an aminoethyl side chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine typically involves the reaction of 1-methylbenzimidazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The benzimidazole core provides structural stability and enhances the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(2-Hydroxyethyl)amino]-1-methyl-1H-benzimidazole
  • 2-[N-(2-Aminoethyl)amino]-1H-benzimidazole
  • 2-[N-(2-Aminoethyl)amino]-1-ethyl-1H-benzimidazole

Uniqueness

N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzimidazole core enhances its lipophilicity, improving its ability to penetrate cell membranes. The aminoethyl side chain provides versatility in forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

139703-59-6

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

N'-(1-methylbenzimidazol-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H14N4/c1-14-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

MCGWCQIHIDJMAG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1NCCN

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCN

Synonyms

1,2-Ethanediamine,N-(1-methyl-1H-benzimidazol-2-yl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide (2.32 g, 9.98 mmol), 2N HCl (20 mL), and MeOH (20 mL) was heated under reflux for 20 hours. The mixture was concentrated, diluted with H2O, made basic (pH9) with 2.5N NaOH, and extracted with EtOAc. The combined extracts were dried and concentrated to give a brown oil. Purification by flash chromatography (eluent 10% MeOH/CH2Cl2) gave a yellow oil 1.47 g (77%).
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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